2-Phenoxypropanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenoxypropanol is a chemical compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da .

Synthesis Analysis

The synthesis of 2-phenoxyethanol (a similar compound) has been investigated using Na-mordenite catalysts as an alternative to the industrial process using ethylene oxide and homogeneous basic conditions . The reaction between phenol and ethylene carbonate was used in this solventless and heterogeneously catalyzed synthesis .Molecular Structure Analysis

The molecular structure of 2-Phenoxypropanol consists of 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 244.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Physical And Chemical Properties Analysis

2-Phenoxypropanol has a density of 1.1±0.1 g/cm3, a boiling point of 244.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.8±3.0 kJ/mol and a flash point of 104.4±14.1 °C .Aplicaciones Científicas De Investigación

Role in Plant Stress Response : Phenolic compounds, including those related to 2-Phenoxypropanal, play crucial roles in plant physiological processes. They are produced under both optimal and suboptimal conditions, contributing significantly to the plant's response to environmental stressors. The activation of the phenylpropanoid biosynthetic pathway under stress conditions like drought and salinity results in the accumulation of phenolic compounds, which help plants cope with these constraints (Sharma et al., 2019).

Removal of Environmental Contaminants : Modified montmorillonites using hydroxyl-containing compounds have been studied for their efficiency in removing environmental contaminants like phenol and catechol from aqueous solutions. This research demonstrates the potential application of 2-Phenoxypropanal derivatives in environmental remediation (Liu et al., 2014).

Pharmaceutical Applications : The synthesis and study of 1-indol-1-yl-3-phenoxypropan-2-one inhibitors, related to 2-Phenoxypropanal, have revealed significant activity against cytosolic phospholipase A2alpha. These compounds are potential candidates for pharmaceutical applications, particularly in targeting specific enzymes (Ludwig et al., 2006).

Corrosion Inhibition : Schiff base compounds containing oxygen, nitrogen, and sulfur donors, related to the structure of 2-Phenoxypropanal, have been investigated for their effectiveness as corrosion inhibitors. Such compounds exhibit significant inhibitory properties for mild steel in acidic solutions, indicating their potential use in protecting metals from corrosion (Leçe et al., 2008).

Thermal Gas-phase Elimination Studies : The study of 2-Phenoxypropanoic acid and its derivatives at high temperatures has provided insights into the kinetics and mechanisms of thermal gas-phase elimination reactions. These findings have implications for understanding the behavior of such compounds under extreme conditions (Al-Awadi et al., 2000).

Nonlinear Optical Properties : A novel bichromophore comprising a readily hyperpolarisable chromophore with 3-phenoxypropane-1, 2-diol has been developed, showing enhanced nonlinear optical properties. This research has implications for the design and synthesis of multi-chromophoric dendrimers with large macroscopic optical nonlinearity (Gao et al., 2010).

Propiedades

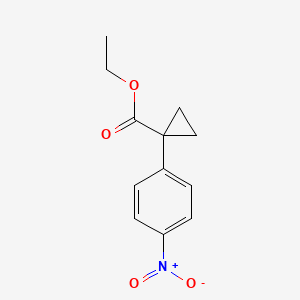

IUPAC Name |

2-phenoxypropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYQCLDTSROCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)OC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxypropanal | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B2701233.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2701234.png)

![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2701235.png)

![Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2701243.png)